molecular formula C10H9BrN2O2 B3361428 2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide CAS No. 919295-84-4

2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide

Cat. No.: B3361428
CAS No.: 919295-84-4
M. Wt: 269.09 g/mol
InChI Key: DSCHRXOSRDCCAF-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-3-yl)-N-hydroxyacetamide is a synthetic bromoindole derivative designed for life sciences research. This compound features a 6-bromoindole scaffold, a structure recognized in medicinal chemistry for its diverse biological potential, coupled with a N-hydroxyacetamide moiety that can contribute to metal-binding properties and enzyme inhibition. The 6-bromoindole core is a key pharmacophore in novel antibiotic potentiators. Research indicates that small molecules based on this structure can act as potent inhibitors of bacterial cystathionine-γ-lyase (CGL), a primary hydrogen sulfide-producing enzyme in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . By inhibiting bacterial CGL, these compounds impair the microbial defense mechanism against antibiotic-induced oxidative stress, thereby significantly enhancing the efficacy of conventional antibiotics such as gentamicin . This makes 6-bromoindole derivatives valuable tools for investigating strategies to combat antimicrobial resistance. Beyond antibacterial applications, indole derivatives demonstrate significant broad-spectrum antiviral potential. Compounds sharing structural similarities, particularly those with indole-acetamide motifs, have been identified as promising inhibitors of viral replication machinery . For instance, certain 2-((indol-3-yl)thio)-N-benzyl-acetamides have demonstrated potent inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, showing comparable efficacy to remdesivir in experimental models . The N-hydroxylamine functional group present in this compound is also found in other bioactive molecules, suggesting potential for interacting with a variety of enzymatic targets . The broader indole chemical space is also associated with anti-inflammatory, anticancer, and antifungal activities, highlighting the versatility of this scaffold in probe and drug discovery . This product is offered exclusively for research purposes to investigate these and other potential biochemical mechanisms.

Properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-7-1-2-8-6(3-10(14)13-15)5-12-9(8)4-7/h1-2,4-5,12,15H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCHRXOSRDCCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582741
Record name 2-(6-Bromo-1H-indol-3-yl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919295-84-4
Record name 2-(6-Bromo-1H-indol-3-yl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Amide or amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic synthesis reactions, facilitating the development of new chemical entities.

Biology

Research indicates that this compound exhibits biological activities , including antimicrobial and anticancer properties. Studies have shown its effectiveness against multi-drug resistant (MDR) bacteria by enhancing membrane permeability, thereby increasing susceptibility to other antibiotics .

Medicine

The compound is under investigation for its therapeutic potential , particularly in drug development aimed at treating bacterial infections. Its ability to inhibit specific enzymes related to cell proliferation positions it as a candidate for anticancer therapies .

Antimicrobial Activity

A study highlighted the compound's ability to bypass bacterial membrane barriers, significantly increasing susceptibility in MDR strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. The presence of membrane permeabilizers like PMBN enhanced the antibacterial activity of this compound, demonstrating its potential as an adjunct therapy in treating resistant infections .

Anticancer Properties

Research into the anticancer applications of this compound has shown promising results in inhibiting cancer cell growth. The compound's mechanism involves targeting specific signaling pathways critical for tumor progression, making it a subject of interest for developing novel cancer therapies.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Bromoindole Acetamide Derivatives
Compound Name Bromo Position Functional Groups/Substituents Biological Activity/Application Key Findings Reference
2-(6-Bromo-1H-indol-3-yl)-N-hydroxyacetamide 6 N-hydroxyacetamide Antimicrobial, anticancer Enhanced membrane penetration vs. actinonin; hydroxamate-like enzyme inhibition
2-((6-Bromo-1H-indol-3-yl)thio)-N-(2-methoxybenzyl)acetamide (6c5) 6 Thioether, 2-methoxybenzyl Not explicitly stated High purity (95.5%); validated via HRMS/NMR
2-(5-Bromo-1H-indol-3-yl)-N-hydroxyacetamide derivatives 5 N-hydroxyacetamide Antimicrobial (Gram-negative bacteria) Efflux pump susceptibility; lower membrane penetration vs. 6-bromo derivatives
2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide (6JU) 5 Benzyl, N-hydroxyacetamide Undisclosed Structural data available (PDB ID: 6JU)
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (2d) 6 Methyl ester, oxoacetate Intermediate in synthesis NMR-confirmed structure; mp: 207–209°C
N1,N4-Bis(3-(2-(6-bromo-1H-indol-3-yl)-2-oxoacetamido)propyl)butane-1,4-diaminium (6) 6 Spermine conjugate, oxoacetamide Antitrypanosomal, antimalarial High yield (86%); polyamine backbone enhances targeting
Key Observations:
  • Bromo Position : The 6-bromo substitution in the target compound confers distinct biological advantages over 5-bromo isomers, particularly in membrane permeability and resistance to efflux pumps .
  • N-Hydroxyacetamide vs. Thioether/Esters : The N-hydroxy group enhances metal-binding capacity, critical for enzyme inhibition (e.g., PDF inhibition), whereas thioether or ester analogs (e.g., 6c5, 2d) may serve as precursors or lack direct inhibitory activity .
  • Polyamine Conjugates : Conjugation with spermine/spermidine (e.g., compound 6) improves bioavailability and antiparasitic activity, highlighting the versatility of the 6-bromoindole scaffold .

Physicochemical and Spectral Properties

Table 2: Analytical Data Comparison
Compound Name Purity (%) HRMS (Calc/Exp) 1H/13C NMR Data Availability
This compound Not reported Not provided Limited
6c5 95.5 427.0086/427.0107 Yes
6c6 97.8 464.9201/464.9234 Yes
2d N/A N/A Yes (δ 12.50–3.90 ppm)
Key Observations:
  • The target compound lacks reported purity or HRMS data in the provided evidence, whereas analogs like 6c5 and 6c6 are rigorously characterized .
  • Methyl ester derivative 2d exhibits distinct NMR signals (e.g., δ 3.90 ppm for methoxy group), aiding in structural differentiation .

Biological Activity

2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo group at the 6-position of the indole ring and an N-hydroxyacetamide moiety. This unique structure contributes to its biological properties and potential applications in medicinal chemistry.

Property Description
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 256.08 g/mol
Solubility Soluble in organic solvents; limited in water
Chemical Class Indole derivatives

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. Notably, it has shown potential as an anticancer agent by inhibiting cell proliferation through the modulation of signaling pathways associated with cancer progression. The compound's interaction with various molecular targets suggests a multifaceted mechanism that warrants further investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for this compound suggest potent antibacterial activity, particularly against resistant strains.

Case Studies

  • Antibacterial Efficacy
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 0.5 μg/mL for resistant strains .
    • The compound's efficacy was attributed to its ability to inhibit bacterial peptide deformylases (PDFs), crucial for bacterial protein synthesis .
  • Cytotoxicity Assessment
    • Cytotoxicity assays indicated that while the compound is effective against bacteria, it also exhibits cytotoxic effects on human cell lines. The IC50 values varied based on the cellular context, with some derivatives showing higher selectivity towards cancer cells compared to normal cells .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell division.
  • Induction of Apoptosis : It promotes programmed cell death in cancerous cells, making it a candidate for further development as an anticancer drug .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Focus Findings
Antibacterial ActivityEffective against S. aureus (MIC = 0.5 μg/mL)
CytotoxicityIC50 values >50 μg/mL for some derivatives
Anticancer MechanismInduces apoptosis and inhibits proliferation

Q & A

Basic: What are the optimal synthetic routes for 2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide?

The synthesis typically involves functionalizing the indole ring at the 3-position with an acetamide group and introducing a bromine substituent at the 6-position. A common approach includes:

  • Step 1 : Bromination of indole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 6-position.
  • Step 2 : Acetamide formation via coupling reactions (e.g., using bromoacetic acid derivatives) or nucleophilic substitution. For N-hydroxyacetamide derivatives, hydroxylamine or its protected analogs are employed in the final step to introduce the hydroxamic acid moiety.
  • Key Reagents : NBS for bromination, EDCI/HOBt for amide coupling, and hydroxylamine hydrochloride for N-hydroxy group introduction .

Basic: How can spectroscopic methods (NMR, IR) validate the structure of this compound?

  • NMR :
    • 1H NMR : Signals for the indole NH (~10-12 ppm), aromatic protons (6.5-8.0 ppm), and the acetamide methylene group (~3.5-4.0 ppm). The 6-bromo substituent deshields adjacent protons, causing distinct splitting patterns .
    • 13C NMR : Peaks for the carbonyl carbon (~165-170 ppm), brominated aromatic carbons (~110-130 ppm), and the indole backbone carbons.
  • IR : Strong absorption bands for N-H (indole, ~3400 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) confirm functional groups .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Mechanistic Validation : Use target-specific assays (e.g., HDAC inhibition assays for hydroxamate derivatives) to confirm hypothesized modes of action .
  • Structural Confirmation : Re-analyze synthesized batches via X-ray crystallography (using SHELX software for refinement) to rule out impurities or stereochemical variations .
  • Dose-Response Curves : Reproduce experiments with standardized protocols to address variability in IC50 values .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Tools like AUTODOCK assess binding affinity to enzymes (e.g., HDACs) by simulating interactions between the N-hydroxyacetamide group and catalytic zinc ions.
  • MD Simulations : Evaluate stability of ligand-target complexes over time to identify critical residues for binding .
  • SAR Analysis : Compare with analogs (e.g., 6-methoxy or 6-methyl indole derivatives) to optimize substituent effects on activity .

Basic: What are the primary research applications of this compound?

  • Cancer Research : As a potential HDAC inhibitor, it may induce apoptosis in tumor cells via epigenetic modulation .
  • Antimicrobial Studies : Bromoindole derivatives exhibit activity against bacterial and fungal pathogens, likely via membrane disruption or enzyme inhibition .
  • Chemical Biology : Used as a probe to study indole-dependent signaling pathways (e.g., serotonin receptor analogs) .

Advanced: How does regioselective bromination impact the compound’s reactivity and bioactivity?

  • Reactivity : Bromine at the 6-position directs electrophilic substitutions to the 2- or 4-position of the indole ring, enabling further functionalization.
  • Bioactivity : Bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., HDACs) and stabilizes π-π interactions with aromatic residues .

Basic: What precautions are necessary for handling and storing this compound?

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the N-hydroxy group and degradation of the acetamide moiety.
  • Handling : Use anhydrous conditions during synthesis to avoid hydrolysis of the hydroxamic acid group .

Advanced: How can crystallography resolve structural ambiguities in synthetic derivatives?

  • SHELX Refinement : Single-crystal X-ray diffraction data processed via SHELXL confirms bond lengths, angles, and stereochemistry. For example, the dihedral angle between the indole and acetamide planes can validate conjugation effects .
  • Twinned Data Analysis : SHELXD/SHELXE suites handle twinned crystals common in indole derivatives, ensuring accurate space group assignment .

Advanced: What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?

  • Metabolic Stability : Liver microsome assays quantify degradation rates.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures free vs. bound fractions.
  • ADME Profiling : Radiolabeled analogs (e.g., ¹⁴C-tagged) track absorption and distribution in vivo .

Basic: How is the purity of synthesized batches validated?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms ≥95% purity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₉BrN₂O₂) and detects trace impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide
Reactant of Route 2
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2-(6-bromo-1H-indol-3-yl)-N-hydroxyacetamide

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